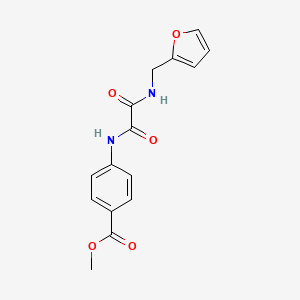

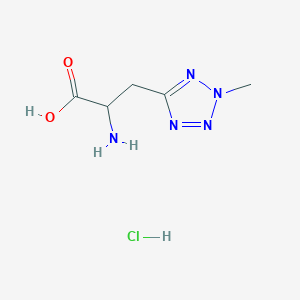

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-amino-4-(furan-2-yl)benzoate” is a compound with the molecular formula C12H11NO3 . It’s an important intermediate for the synthesis of furan compounds .

Synthesis Analysis

The synthesis of related compounds, such as “4-((furan-2-ylmethyl)amino)benzoic acid” and “N’-acryloyl-N’-phenylfuran-2-carbohydrazide”, involves a two-step reaction . Another compound, “(E)-methyl 4-((2-(2-(N-(furan-2-ylmethyl)phenylsulfonamido)acetyl)hydrazono)methyl)benzoate”, is synthesized through the reaction of furan-2-ylmethylamine with 2-(chloroacetyl)benzoic acid.

Molecular Structure Analysis

The molecular structures of related compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Chemical Reactions Analysis

The title compounds were obtained by a two-step reaction . The structures of the title compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(furan-2-yl)benzoate” has a molecular weight of 217.22 g/mol. It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count. Its XLogP3-AA is 2.4 .

Applications De Recherche Scientifique

Corrosion Inhibition

Research has demonstrated the use of amino acid compounds in corrosion inhibition for steel in acidic solutions. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, highlighting the potential for similar compounds to be used in protective coatings and industrial applications to prevent metal corrosion (Yadav, Sarkar, & Purkait, 2015).

Photopolymerization

In the field of material science, novel compounds are being developed to serve as photoinitiators for polymerization processes. These compounds can decompose under UV irradiation, generating radicals necessary for initiating polymerization. Such research underscores the potential for using similar compounds in creating new polymeric materials with tailored properties (Guillaneuf et al., 2010).

Energetic Materials

Compounds with furazan rings have been explored for their application in creating insensitive energetic materials. These materials offer superior detonation performance compared to traditional explosives like TNT, indicating the utility of furazan derivatives in military and industrial applications (Yu et al., 2017).

Adenosine Receptor Ligands

Amino-3,5-dicyanopyridines, bearing structural resemblance, have been synthesized and evaluated as adenosine receptor ligands with potential therapeutic applications. Modifications on these cores can lead to compounds with high affinity for human adenosine receptors, which are critical targets in treating various conditions, including neuropathic pain (Betti et al., 2019).

Propriétés

IUPAC Name |

methyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-15(20)10-4-6-11(7-5-10)17-14(19)13(18)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYCRRHASGUFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2370151.png)

![2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2370154.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)

![4-[2-(4-Tert-butyl-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2370162.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)

![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)